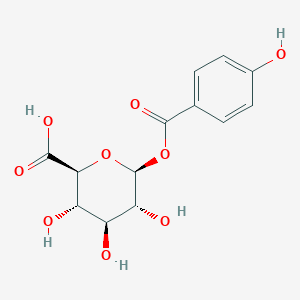
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with an octadecanoate (stearic acid) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where D-glucose reacts under the action of specific enzymes to form the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic processes. The substrate D-glucose is subjected to enzymatic reactions, followed by purification and crystallization steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like acids or bases for substitution reactions. The conditions vary depending on the specific reaction but generally include controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: The compound is studied for its role in biological processes, including cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of biodegradable materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide made of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is unique due to the presence of the octadecanoate group, which imparts distinct structural and functional properties. This makes it different from other similar compounds like cellobiose, lactose, and maltose, which do not have this long-chain fatty acid group .
Propiedades
Fórmula molecular |
C30H56O12 |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(33)41-29-27(38)25(36)28(21(19-32)40-29)42-30-26(37)24(35)23(34)20(18-31)39-30/h20-21,23-32,34-38H,2-19H2,1H3/t20-,21?,23-,24+,25?,26-,27-,28-,29+,30-/m1/s1 |
Clave InChI |
KLAQIWWDSVIEBM-WGSJAKELSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


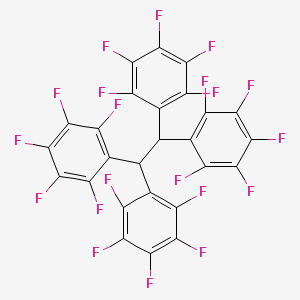




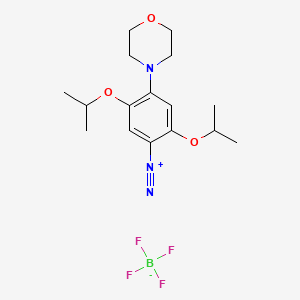
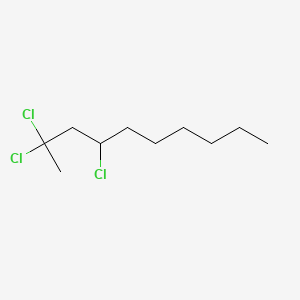
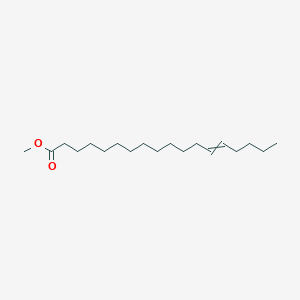
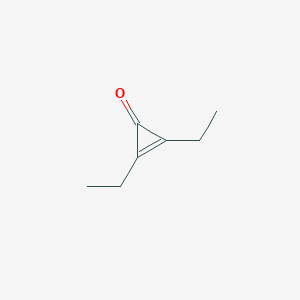

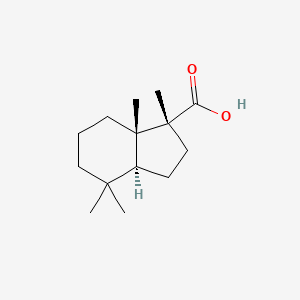
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
